molecular formula C12H11ClSi B11946335 (4-Chlorophenyl)phenylsilane CAS No. 17951-02-9

(4-Chlorophenyl)phenylsilane

Cat. No.: B11946335
CAS No.: 17951-02-9
M. Wt: 218.75 g/mol
InChI Key: LDVXVJDPDGIQRZ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)phenylsilane is an organosilicon compound with the molecular formula C12H11ClSi It is a derivative of phenylsilane, where one of the hydrogen atoms on the silicon is replaced by a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)phenylsilane typically involves the reaction of phenylsilane with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{PhSiH}_2(\text{C}_6\text{H}_4\text{Cl}) + \text{MgBrH} ]

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.

    Reduction: The compound can be reduced to form simpler silanes.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Silanols (e.g., PhSiH2OH) and siloxanes (e.g., PhSiH2OSiPh).

    Reduction: Simpler silanes (e.g., PhSiH3).

    Substitution: Various substituted phenylsilanes depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)phenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Phenylsilane (C6H5SiH3): A simpler analog where the 4-chlorophenyl group is replaced by a hydrogen atom.

    (4-Chlorophenyl)diphenylsilane (C18H15ClSi): Contains an additional phenyl group compared to (4-Chlorophenyl)phenylsilane.

    (4-Phenoxyphenyl)phenylsilane (C18H16OSi): Contains a phenoxy group instead of a chlorine atom.

Properties

CAS No.

17951-02-9

Molecular Formula

C12H11ClSi

Molecular Weight

218.75 g/mol

IUPAC Name

(4-chlorophenyl)-phenylsilane

InChI

InChI=1S/C12H11ClSi/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,14H2

InChI Key

LDVXVJDPDGIQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=C(C=C2)Cl

Origin of Product

United States

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